molecular formula C16H22N2O2 B2811866 1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide CAS No. 1421522-16-8

1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide

Cat. No. B2811866
CAS RN: 1421522-16-8
M. Wt: 274.364
InChI Key: SYJGCWUVKGNOTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions, and steps involved in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

Acetyl-CoA Carboxylase-a as a Novel Target for Cancer Therapy

Acetyl-CoA carboxylases (ACC) are key enzymes in de novo fatty acid synthesis, catalyzing the carboxylation of acetyl-CoA to form malonyl-CoA. Research by Wang et al. (2010) emphasizes the up-regulation of ACC-alpha in various human cancers, promoting lipogenesis to support rapid growth and proliferation of cancer cells. Consequently, targeting ACC-alpha could be a promising approach for cancer intervention. This insight suggests potential applications in developing treatments targeting metabolic pathways in cancer cells, highlighting the relevance of enzymes similar to 1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide in therapeutic strategies (Wang, Rajput, Watabe, Liao, Cao, 2010).

Histone Deacetylase Inhibitors in Anticancer Therapy

Kouraklis and Theocharis (2006) discuss the role of histone deacetylation in gene expression regulation and its connection to cell fate control. Histone deacetylase inhibitors (HDIs) are identified as a new class of anti-neoplastic agents being evaluated in clinical trials. These compounds, by affecting acetylation processes, offer a novel approach to cancer treatment, potentially in combination with traditional chemotherapy or DNA-demethylating agents. This underscores the significance of acetylation mechanisms, akin to the actions of this compound, in developing therapeutic interventions for cancer (Kouraklis, Theocharis, 2006).

Acetyl-CoA Carboxylase (ACC) as a Therapeutic Target

Chen et al. (2019) provide an extensive review on Acetyl-CoA Carboxylase (ACC), a pivotal enzyme in fatty acid metabolism, spotlighting its role in human diseases including obesity, diabetes, and cancer. The exploration of ACC inhibitors has shown promising directions in drug discovery, particularly in treating metabolic syndrome and cancer. The study suggests that understanding and manipulating the acetylation pathways, similar to those influenced by this compound, can open up novel therapeutic avenues across a spectrum of diseases (Chen, Duan, Wei, Ning, Bi, Zhao, Qin, Li, 2019).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-3-4-10-18(15-8-6-5-7-9-15)16(20)14-11-17(12-14)13(2)19/h5-9,14H,3-4,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJGCWUVKGNOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C2CN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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